N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the 1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
-
Isobutyrylation: : The tetrahydroquinoline core is then subjected to isobutyrylation
-
Coupling with 4-Methoxybenzoyl Chloride: : The final step involves coupling the isobutyrylated tetrahydroquinoline with 4-methoxybenzoyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to modify the compound’s structure, such as reducing carbonyl groups to alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst, nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide has several applications in scientific research:
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
-
Biological Studies: : Researchers study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
-
Chemical Biology: : The compound can be used as a probe to study biological pathways and processes, helping to elucidate the roles of specific proteins or other biomolecules.
-
Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide is unique due to the presence of the 4-methoxybenzamide moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)21(25)23-12-4-5-16-13-17(8-11-19(16)23)22-20(24)15-6-9-18(26-3)10-7-15/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGZLYFVCPJKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.